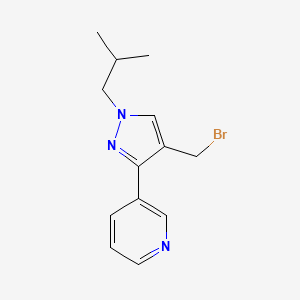

3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Vue d'ensemble

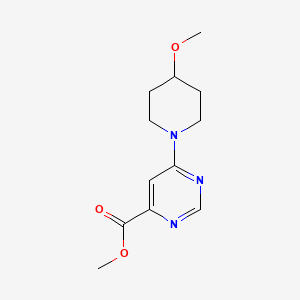

Description

3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound contains a bromomethyl group attached to the pyridine ring, which can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic system, while the bromomethyl group is a good leaving group in nucleophilic substitution reactions . The isobutyl group is an alkyl substituent, and the pyrazole ring is a heterocyclic aromatic organic compound .Chemical Reactions Analysis

The bromomethyl group in the compound is highly reactive and can participate in various chemical reactions . It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The pyridine ring can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-(bromomethyl)pyridine hydrobromide, a related compound, is a white to light yellow powder or crystal that is soluble in water . It has a melting point of 185.0 to 191.0 °C .Applications De Recherche Scientifique

Chemical Inhibitors and Enzyme Modulation

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including pyrazole derivatives, in modulating the activity of Cytochrome P450 enzymes in human liver microsomes. This is crucial for assessing drug-drug interactions and understanding the metabolic pathways of various pharmaceuticals. The selective inhibition of CYP isoforms can help in deciphering the specific pathways involved in drug metabolism, contributing to safer and more effective therapeutic strategies (Khojasteh et al., 2011).

Kinase Inhibition for Therapeutic Targeting

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Wenglowsky (2013) reviews patents involving pyrazolo[3,4-b]pyridine as a key element in kinase inhibitors, highlighting its versatility in interacting with kinases through multiple binding modes. This scaffold's ability to form hydrogen bond donor-acceptor pairs makes it particularly effective in kinase inhibition, a critical aspect of targeted cancer therapies and other diseases where kinase activity is dysregulated (Wenglowsky, 2013).

Catalysis and Synthetic Applications

Hybrid Catalysts in Synthesis

Parmar et al. (2023) explore the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, emphasizing the importance of these compounds in pharmaceutical industries. The versatility and bioavailability of the pyranopyrimidine core are highlighted, demonstrating the ongoing research into efficient, catalyzed synthesis methods for complex molecular structures (Parmar et al., 2023).

Spin Crossover and Magnetic Properties

Iron(II) Complexes with Pyrazole-Pyridine Ligands

Olguín and Brooker (2011) review the synthesis and magnetic properties of iron(II) spin crossover complexes with pyrazole- and pyrazolate-based ligands containing pyridine or pyrazine units. These studies contribute to understanding the spin crossover phenomena, which is essential for developing materials with switchable magnetic properties (Olguín & Brooker, 2011).

Biological and Medicinal Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Li et al. (2019) discuss the synthesis, chemistry, and medicinal applications of heterocyclic N-oxide derivatives, including pyridine and pyrazine. These compounds have shown significant potential in drug development, showcasing diverse functionalities and biological importance. The review emphasizes their role in catalysis, asymmetric synthesis, and their applications as medicinal agents with activities such as anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Bromomethyl groups are known to be reactive and can interact with various biological targets, including proteins and nucleic acids .

Mode of Action

Bromomethyl groups are electrophilic and can undergo nucleophilic substitution reactions . The bromomethyl group on the pyridine ring could potentially react with nucleophilic sites on biological targets, leading to covalent modification .

Biochemical Pathways

Compounds containing bromomethyl groups have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The bromomethyl group’s reactivity suggests that the compound could be metabolized through reactions with endogenous nucleophiles .

Result of Action

Bromomethyl groups can react with biological macromolecules, potentially leading to changes in their function .

Action Environment

The action of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine could be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the bromomethyl group . Additionally, the presence of other nucleophilic species could compete with the intended biological target for reaction with the bromomethyl group .

Propriétés

IUPAC Name |

3-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSUOUUUBSDSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.